molecular formula C14H12ClNO2 B11959000 alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol CAS No. 17696-47-8

alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol

Cat. No.: B11959000
CAS No.: 17696-47-8
M. Wt: 261.70 g/mol
InChI Key: WYECASLDHYCDBF-UHFFFAOYSA-N
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Description

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol is a synthetic phenolic derivative characterized by a cresol backbone (2-methylphenol) substituted with a 4-chlorophenylimino group at the alpha position and a methoxy group at the 6-position. The compound’s chlorophenylimino group confers electrophilic reactivity, while the methoxy substituent enhances solubility compared to non-polar analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol typically involves the condensation reaction between 4-chloroaniline and 6-methoxy-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

Alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the observed biological effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural differences and properties of alpha-(4-Chlorophenylimino)-6-methoxy-O-cresol and its analogs:

Compound Name Substituents Molecular Weight Key Properties
This compound 4-Cl, 6-OCH3, phenylimino ~350 (estimated) Likely moderate solubility due to methoxy; electrophilic reactivity from Cl and imino groups
5-Amino-4-Chloro-o-Cresol 4-Cl, 5-NH2 157.59 Low percutaneous absorption when oxidized; UV absorption at 300 nm
4-Bromo-alpha-(dimethylphenethylamino)-6-methoxy-o-cresol hydrochloride 4-Br, 6-OCH3, dimethylphenethylamino 400.78 High acute toxicity (LD50 = 300 mg/kg in mice); bromo substituent increases lipophilicity
6-Methoxy-alpha-(4-methylphenylimino)-O-cresol 4-CH3, 6-OCH3, phenylimino ~336 (estimated) Methyl group reduces electrophilicity; potential agrochemical applications

Key Observations :

  • Chlorine vs.
  • Amino vs. Imino Groups: Amino-substituted cresols (e.g., 5-Amino-4-Chloro-o-Cresol) show lower skin irritation when oxidized, whereas imino groups may enhance reactivity in synthetic intermediates .

a) Acute Toxicity

  • This compound: No direct data available, but structural similarity to 5-Amino-4-Chloro-o-Cresol suggests moderate toxicity if unoxidized.
  • 5-Amino-4-Chloro-o-Cresol: Non-irritating at 5% concentration; rapid urinary excretion minimizes systemic exposure .
  • 4-Bromo-alpha-(...)-cresol hydrochloride : LD50 = 300 mg/kg (oral, mice), indicating higher acute toxicity than chlorinated analogs .

b) Genotoxicity and Carcinogenicity

  • 5-Amino-4-Chloro-o-Cresol: Negative in in vitro mutagenicity assays (Ames test) but requires further genotoxicity studies .
  • Imino Derivatives: Limited data; phenylimino groups may form reactive intermediates, necessitating caution in long-term exposure .

Properties

CAS No.

17696-47-8

Molecular Formula

C14H12ClNO2

Molecular Weight

261.70 g/mol

IUPAC Name

2-[(4-chlorophenyl)iminomethyl]-6-methoxyphenol

InChI

InChI=1S/C14H12ClNO2/c1-18-13-4-2-3-10(14(13)17)9-16-12-7-5-11(15)6-8-12/h2-9,17H,1H3

InChI Key

WYECASLDHYCDBF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)Cl

Origin of Product

United States

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